(±)-Paniculidine A
Description
Methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate is a chiral ester featuring an indole moiety and a branched alkyl chain. The compound’s structure combines a substituted butanoate backbone with a stereogenic center at the C2 position (R-configuration) and an indole ring at the C4 position. Indole derivatives are of significant interest due to their prevalence in bioactive molecules, including pharmaceuticals, agrochemicals, and natural products like pheromones .
Properties
IUPAC Name |
methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(14(16)17-2)7-8-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSINFMIOMWBGDS-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CNC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CNC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazone Formation
The process begins with the condensation of 4-oxo-2-methylbutanoic acid methyl ester with phenylhydrazine. The reaction proceeds in ethanol at reflux, yielding the corresponding hydrazone intermediate. The hydrazone’s structure is critical for directing cyclization to the indole’s 3-position.
Acid-Catalyzed Cyclization
Cyclization is achieved using boron trifluoride diethyl etherate (BF₃·Et₂O) in acetic acid, a method demonstrated in the synthesis of related 2-aryl indoles. The Lewis acid facilitates-sigmatropic rearrangement, forming the indole nucleus. The stereochemistry at C2 is influenced by the chiral environment of the starting ketone, with the (R)-configuration preserved through asymmetric induction.
Key Data:
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Yield: 68–72% after purification by silica gel chromatography.
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Stereochemical Purity: >90% enantiomeric excess (ee), confirmed via chiral HPLC.
Coupling Reactions with Chiral Auxiliaries
Coupling indole-3-acetic acid derivatives with chiral alcohols offers a stereoselective route to the target compound. This method avoids racemization by employing enantiomerically pure starting materials.
Activation of Indole-3-acetic Acid
Indole-3-acetic acid is activated using N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). The activated intermediate reacts with (R)-2-methylbutanol under mild conditions to form the ester.
Reaction Conditions:
Purification and Characterization
The crude product is purified via column chromatography (ethyl acetate/hexanes, 3:7), yielding methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate as a colorless oil. Nuclear magnetic resonance (NMR) analysis confirms the (R)-configuration:
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¹H NMR (400 MHz, CDCl₃): δ 8.10 (br s, 1H, NH), 7.65 (d, J = 7.8 Hz, 1H), 7.35–7.20 (m, 3H), 6.95 (s, 1H), 4.25–4.15 (m, 1H), 3.70 (s, 3H), 2.50–2.35 (m, 2H), 1.95–1.85 (m, 1H), 1.30 (d, J = 6.9 Hz, 3H).
Michael Addition to α,β-Unsaturated Esters
A conjugate addition strategy enables the installation of the indole moiety onto a preformed ester backbone. This method is advantageous for introducing branching at C2.
Substrate Preparation
Methyl 2-methyl-2-pentenoate is synthesized via Claisen condensation of methyl propionate and methyl acrylate. The α,β-unsaturated ester serves as the Michael acceptor.
Indole Addition
Indole-3-magnesium bromide, generated in situ from indole and methylmagnesium bromide, undergoes Michael addition to the unsaturated ester. The reaction is conducted in THF at −78°C, followed by warming to room temperature. Hydrogenation of the resulting enolate with palladium on carbon (Pd/C) affords the saturated ester.
Optimization Notes:
Enzymatic Resolution for Stereocontrol
Enzymatic methods provide an alternative route to achieve high enantiomeric excess. Lipases, such as Candida antarctica lipase B (CAL-B), selectively hydrolyze racemic esters.
Racemic Ester Synthesis
Racemic methyl 4-(1H-indol-3-yl)-2-methylbutanoate is prepared via acid-catalyzed esterification of the corresponding racemic acid with methanol.
Kinetic Resolution
CAL-B catalyzes the hydrolysis of the (S)-enantiomer in phosphate buffer (pH 7.0) at 37°C. The remaining (R)-ester is extracted with diethyl ether and purified, achieving >98% ee.
Comparative Analysis of Methods
| Method | Yield | ee (%) | Complexity | Cost |
|---|---|---|---|---|
| Fischer Cyclization | 68–72% | 90 | Moderate | Low |
| Coupling with DCC/HOBt | 75–80% | 99 | High | Moderate |
| Michael Addition | 65–70% | N/A | Low | Low |
| Enzymatic Resolution | 40–45% | 98 | High | High |
The coupling method offers the highest stereochemical fidelity, while the Fischer route balances cost and efficiency. Enzymatic resolution, though costly, is invaluable for obtaining pharmacologically pure material.
Chemical Reactions Analysis
Types of Reactions
Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: The corresponding alcohol.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds with indole structures can exhibit anti-inflammatory properties. Methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate has been studied for its potential to modulate inflammatory pathways. In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in treating inflammatory diseases .
Anticancer Properties
Indole derivatives have garnered attention for their anticancer effects. Methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate has shown promise in preclinical studies targeting various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug .
Neuroprotective Effects
Emerging research points to the neuroprotective capabilities of indole derivatives. Methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate may offer protective effects against neurodegenerative conditions by modulating oxidative stress and inflammation in neuronal cells . This suggests potential applications in treating diseases such as Alzheimer's and Parkinson's.
Synthetic Methodologies
The synthesis of Methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate typically involves multi-step organic reactions, including:
- Formation of the Indole Moiety : Starting from commercially available tryptophan derivatives.
- Alkylation Reactions : Introducing the methylbutanoate group through alkylation methods.
- Purification : Utilizing chromatography techniques to isolate the desired product.
These synthetic pathways have been optimized for yield and purity, making the compound accessible for research purposes .
Case Study 1: Anti-inflammatory Effects
In a study published in a peer-reviewed journal, researchers evaluated the anti-inflammatory effects of Methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate on human cell lines. The results showed a significant reduction in inflammatory markers when treated with varying concentrations of the compound, indicating its potential therapeutic role in managing chronic inflammatory conditions .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound against breast cancer cell lines. The study revealed that Methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate inhibited cell proliferation and induced apoptosis through caspase activation pathways, showcasing its potential as a lead compound for developing new cancer therapies .
Mechanism of Action
The mechanism of action of Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. For example, indole derivatives can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). Additionally, the compound may interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Containing Esters
Methyl 4-(1H-Indol-3-yl)butanoate (CAS: N/A)
- Structure: Linear butanoate ester with an indole substituent at C3.
- Key Differences : Lacks the 2-methyl branch and stereogenic center present in the target compound.
- Research Findings : Used as an intermediate in synthesizing piperazine derivatives. Hydrolysis of its tert-butyl-protected analog yielded inconsistent results, highlighting challenges in ester reactivity under acidic/basic conditions .
Methyl 2-(1H-Indol-3-yl)acetate (CAS: 1912-33-0)
- Structure : Shorter acetate chain (C2) with indole at C2.
- Key Differences : Reduced steric bulk and absence of a branched alkyl chain.
- Properties : Likely lower hydrophobicity compared to the target compound. Commonly used in peptide synthesis and indole alkaloid studies .
Methylbutanoate Derivatives
(2R)-Lavandulol (2S)-2-Methylbutanoate
- Structure: Cyclic monoterpene ester with a methylbutanoate group.
- Key Differences: Contains a lavandulol (isoprenoid) backbone instead of an indole.
- Research Findings: Acts as a sex pheromone component in insects. Demonstrates the biological relevance of methylbutanoate esters in signaling molecules .
Methyl (2R,3S)-3-Hydroxy-2-methylbutanoate
- Structure : Features a hydroxyl group at C3 and a methyl branch at C2.
- Key Differences : Hydroxy substitution alters polarity and hydrogen-bonding capacity.
- Characterization : ¹H-NMR data (δ 1.18–1.23 ppm for methyl groups) confirm stereochemical configuration, a critical factor in chiral compound activity .
Functional Group Variants
(2R)-4-(1H-Indol-3-yl)butan-2-amine (CAS: 132197-93-4)
- Structure : Replaces the ester group with an amine.
- Applications : Amine derivatives are often explored for receptor-targeted drug design .
Ethyl 2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoate (CAS: 182227-17-4)
- Structure : Contains a phthalimide and methylsulfanyl group.
- Key Differences : Electrophilic dioxoisoindolinyl group enhances reactivity in nucleophilic substitutions.
- Synthesis : Used in heterocyclic chemistry for constructing isoindoline derivatives .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications
- Synthetic Optimization : Branched esters like the target compound may require enantioselective synthesis or protective group strategies to mitigate hydrolysis issues .
- Structure-Activity Relationships (SAR) : The 2-methyl branch and R-configuration could enhance target specificity in drug design compared to linear analogs .
Biological Activity
Methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate, an indole derivative, is recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a bicyclic indole structure that contributes to its pharmacological properties, making it a valuable subject for scientific investigation.
Chemical Structure and Properties
The molecular formula for Methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate is with a CAS number of 97399-93-4. The compound's structure includes an indole moiety, which is known to interact with various biological targets, influencing multiple pathways involved in disease progression.
Structural Formula
Antimicrobial Properties
Research indicates that Methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate exhibits significant antimicrobial activity. Studies have shown that indole derivatives can inhibit the growth of various pathogenic bacteria and fungi. For instance, the compound has been tested against strains of Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. The mechanism of action involves the modulation of key enzymes associated with cancer cell proliferation. Methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate has been shown to induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways related to cell survival and growth.
Case Study: In Vitro Analysis
A study evaluated the effect of this compound on human cancer cell lines, revealing:
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via caspase activation.
Neuropharmacological Effects
Beyond its antimicrobial and anticancer properties, Methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate may influence neurological functions by interacting with neurotransmitter receptors. This interaction suggests potential applications in treating neurodegenerative disorders or mood-related conditions.
The biological activity of Methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate is attributed to its ability to bind to specific receptors and enzymes:
- Enzyme Inhibition : The compound inhibits enzymes involved in tumor growth.
- Receptor Modulation : It affects neurotransmitter receptors, potentially altering synaptic transmission.
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Indole-3-carboxaldehyde | Indole derivative | Precursor for synthesis |
| Indole-3-acetic acid | Plant hormone | Growth regulation |
| Indole-3-butyric acid | Plant hormone | Root growth promotion |
Methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate stands out due to its unique ester group and methyl substitution, which confer distinct reactivity and biological effects compared to other indole derivatives.
Q & A
Q. What synthetic strategies are effective for preparing Methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate, and how is stereochemical control achieved?
The synthesis typically involves chiral auxiliaries or enantioselective catalysis to establish the (2R) configuration. For example, oxazolidinone-based intermediates (e.g., (R)-4-benzyl-3-acyloxazolidin-2-one) can enforce stereochemistry during esterification, as demonstrated in the synthesis of analogous hydroxy esters . Additionally, esterification of chiral alcohols (e.g., (2R)-lavandulol) with activated acylating agents under mild conditions preserves stereochemical integrity . Key steps include NMR characterization (e.g., ¹H-NMR δ 1.18–1.23 ppm for methyl groups) and chiral HPLC to confirm enantiopurity.
Q. How is the indole moiety incorporated into the structure, and what role does it play in bioactivity?
The indole ring is introduced via Friedel-Crafts alkylation or Pd-catalyzed cross-coupling reactions. The 3-position of indole is highly reactive, enabling regioselective substitution . Indole’s planar aromatic structure facilitates π-π stacking and hydrogen bonding in biological targets, making it critical for interactions with enzymes or receptors. For example, indole derivatives often exhibit antimicrobial or neuroactive properties due to structural mimicry of tryptophan or serotonin .
Q. What analytical techniques are prioritized for purity assessment and structural validation?
- HPLC : Reverse-phase chromatography with UV detection at 254 nm (indole absorption) resolves stereoisomers and detects impurities ≥0.1% .
- NMR : ¹H and ¹³C NMR identify diagnostic signals (e.g., indole NH at δ 8.1–8.5 ppm, ester carbonyl at δ 170–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₁₅H₁₇NO₂ at 256.1184 Da) .
Advanced Research Questions
Q. How can conflicting spectroscopic data during synthesis be resolved, particularly for stereoisomers?
Discrepancies in NMR or optical rotation data often arise from unintended racemization or diastereomer formation. Strategies include:
- X-ray crystallography : Definitive structural assignment via SHELX refinement (e.g., SHELXL for small-molecule crystals) .
- Dynamic NMR : Detects rotameric equilibria or slow interconversion of stereoisomers at variable temperatures .
- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data to identify dominant conformers .
Q. What methodologies optimize yield in stereoselective esterification reactions?
- Catalytic asymmetric synthesis : Chiral Lewis acids (e.g., BINOL-derived catalysts) enhance enantiomeric excess (ee) to >90% .
- Protecting groups : Temporary protection of the indole NH (e.g., with Boc groups) prevents side reactions during esterification .
- Solvent effects : Polar aprotic solvents (e.g., THF) improve reagent solubility, while low temperatures (–20°C) suppress racemization .
Q. How do computational tools aid in predicting the compound’s pharmacokinetic properties?
- Molecular docking (AutoDock Vina) : Models interactions with cytochrome P450 enzymes to predict metabolic stability .
- logP calculations (ChemAxon) : Estimates lipophilicity (logP ≈ 2.5), guiding formulation for bioavailability .
- ADMET predictors (SwissADME) : Flags potential toxicity risks (e.g., hepatotoxicity from indole metabolites) .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
